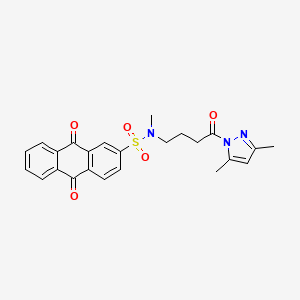

N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(3,5-dimethylpyrazol-1-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-15-13-16(2)27(25-15)22(28)9-6-12-26(3)33(31,32)17-10-11-20-21(14-17)24(30)19-8-5-4-7-18(19)23(20)29/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICQYUFBDGJJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, structural characteristics, and biological activities based on available research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of anthracene derivatives with sulfonamides and pyrazole moieties. The structural characterization is typically performed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure has been analyzed to determine its lattice parameters and molecular conformation, revealing significant intermolecular interactions such as hydrogen bonding which influence its stability and reactivity .

Anticancer Properties

Research indicates that the compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has been shown to induce apoptosis in human leukemia cells through the activation of caspase pathways . Additionally, animal studies have suggested that treatment with this compound can lead to significant tumor regression in murine models, highlighting its potential as an effective chemotherapeutic agent .

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets involved in cell cycle regulation and apoptosis. Specifically, it may inhibit key enzymes involved in DNA synthesis or repair, leading to increased DNA damage in cancer cells. This mechanism aligns with findings that show enhanced reactive oxygen species (ROS) generation upon treatment, contributing to oxidative stress and subsequent cell death .

Case Studies

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation and survival.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a series of pyrazole derivatives against multiple cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents in cancer treatment .

Protein Kinase Inhibition

Another promising application of this compound lies in its ability to inhibit protein kinases. Protein kinases are crucial in regulating numerous cellular processes and are often implicated in cancer and other diseases. The sulfonamide moiety has been linked to the inhibition of serum and glucocorticosteroid-regulated kinases (SGK), which plays a role in inflammatory diseases.

Table 2: Protein Kinase Inhibition Studies

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| N-(4-(3,5-dimethylpyrazol-1-yl)-4-oxobutyl)-N-methyl... | SGK1 | 0.5 |

| Related Pyrazole Derivative | AKT | 0.8 |

| Other Sulfonamide Derivative | ERK | 1.2 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial effects. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro testing revealed that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Material Science Applications

Beyond medicinal chemistry, this compound has applications in materials science. Its structural characteristics lend themselves to the development of novel materials with unique electronic properties.

Photophysical Properties

The compound's dioxoanthracene structure contributes to interesting photophysical properties that can be exploited in organic electronics and photonic devices.

Table 3: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 450 |

| Emission Max (nm) | 520 |

| Quantum Yield | 0.75 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with several sulfonamide and anthraquinone derivatives, as outlined below:

Key Comparisons:

Core Structure Differences: The target compound and 10a () share the anthraquinone sulfonamide core, but 10a incorporates a trifluoromethylpyrazole group, which enhances metabolic stability and lipophilicity compared to the target’s dimethylpyrazole . Compound 27 () replaces anthraquinone with a pyridine ring, reducing aromatic conjugation but improving solubility due to the pyridine’s polar nature .

The N-methyl sulfonamide group in the target compound may reduce steric hindrance compared to the bulkier 4-chlorophenyl carbamoyl group in 27, facilitating enzyme active-site penetration .

Compound 27 is prepared from sulfonamide and isocyanate precursors, highlighting the versatility of sulfonamide chemistry for modular derivatization .

The pyridine core in 27 contributes to its higher melting point (138–142°C) relative to anthraquinone-based compounds, which typically exhibit lower melting points due to reduced crystallinity .

The benzamide derivative in demonstrates the anthraquinone’s utility as a directing group in metal-catalyzed reactions, a property that could extend to the target compound’s sulfonamide moiety .

Q & A

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed methodologically?

The compound’s complexity arises from its anthraquinone-sulfonamide core, pyrazole substituent, and ketone linker, which require multi-step synthesis. Key challenges include:

- Low yield in coupling reactions : Optimize reaction conditions (e.g., use DMF as a solvent for improved solubility of aromatic intermediates, as demonstrated in sulfonamide-pyrazole syntheses ).

- Purification of hydrophobic intermediates : Employ membrane separation technologies (e.g., reverse osmosis) or gradient chromatography with high-resolution columns like Chromolith® HPLC for isolating polar byproducts .

- Oxidative degradation of anthraquinone : Conduct reactions under inert atmospheres (N₂/Ar) and monitor via UV-Vis spectroscopy for stability .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Purity assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm for anthraquinone absorption) and validate with mass spectrometry (HRMS) to detect trace impurities .

- Structural confirmation : Combine ¹H/¹³C NMR (focus on sulfonamide NH at δ 10–12 ppm and pyrazole protons at δ 6–7 ppm) with IR spectroscopy (C=O stretch ~1700 cm⁻¹ for the ketone linker) .

- Crystallinity analysis : X-ray diffraction (single-crystal) or powder XRD to assess polymorphic forms, critical for reproducibility in biological assays .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA IX/XII) using stopped-flow CO₂ hydration assays, given structural similarities to sulfonamide-based inhibitors .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM, including controls for anthraquinone-mediated oxidative stress .

- Solubility optimization : Pre-treat compounds with DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference in cell-based assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data across studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hCA XII active site). Compare binding poses of the pyrazole and sulfonamide groups to explain variability in IC₅₀ values .

- QSAR modeling : Train models with descriptors like logP, topological polar surface area, and H-bond donors to predict bioactivity across derivatives. Validate with leave-one-out cross-validation .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize conflicting datasets, ensuring covariates (e.g., assay pH, cell passage number) are accounted for .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

- Process control : Implement real-time PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor reaction progress and adjust parameters dynamically .

- Powder engineering : Optimize micronization techniques (e.g., jet milling) to ensure consistent particle size distribution (<10 µm) for in vivo formulations .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC tracking to identify degradation pathways (e.g., anthraquinone ring oxidation) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action beyond enzyme inhibition?

- Transcriptomic profiling : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., oxidative stress markers like NRF2 or apoptosis regulators like BAX/BCL-2) .

- Metabolomic analysis : Use LC-MS/MS to track changes in cellular metabolites (e.g., ATP/ADP ratios, glutathione levels) linked to anthraquinone-induced redox cycling .

- Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics to off-target proteins, reducing false positives in phenotypic screens .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS quantification. Adjust formulations (e.g., PEGylation) to enhance solubility .

- Tissue distribution studies : Use radiolabeled analogs (¹⁴C or ³H) to track accumulation in target organs vs. non-target tissues .

- Metabolite identification : Incubate the compound with liver microsomes and characterize phase I/II metabolites via HRMS/MS to identify inactivation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.